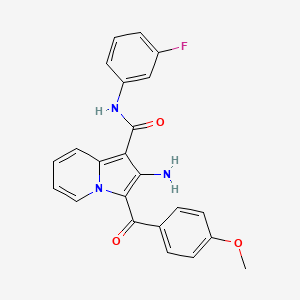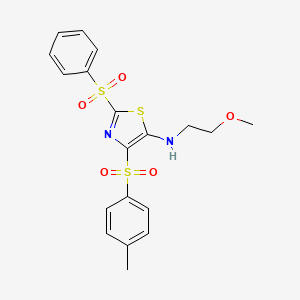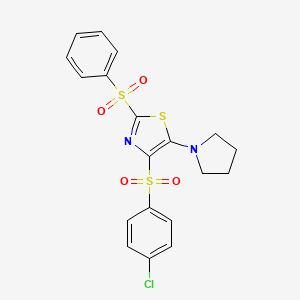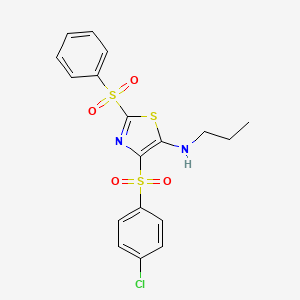![molecular formula C19H17N3O4 B6523486 5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931967-87-2](/img/structure/B6523486.png)
5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, or 5-MFC, is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments for its unique properties and wide range of potential applications. 5-MFC is a useful tool for researchers as it can be used to study a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-MFC has been used in a variety of scientific research applications, including the study of cell signaling pathways and the identification of novel drug targets. It has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on cell physiology. In addition, 5-MFC has been used to study the metabolism of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
5-MFC has been found to interact with various proteins and enzymes, including protein kinases, phosphatases, and G-protein coupled receptors. It has also been found to interact with various small molecules, including nucleic acids, hormones, and other xenobiotics. The exact mechanism of action of 5-MFC is not yet fully understood, however, it is believed to act as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MFC have been studied in a variety of experimental models. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various small molecules. In addition, 5-MFC has been found to modulate the expression of various genes, as well as to modulate the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-MFC in laboratory experiments include its low cost, its stability, and its ability to modulate a variety of cellular processes. The limitations of using 5-MFC in laboratory experiments include its potential toxicity, its limited availability, and its potential to interfere with other cellular processes.
Zukünftige Richtungen
The potential future applications of 5-MFC include its use as a tool for drug discovery and development, as well as its use as a tool for studying the mechanism of action of various drugs. In addition, 5-MFC could be used to study the effects of various drugs on cell physiology, as well as to study the metabolism of drugs. Finally, 5-MFC could be used to study the pharmacokinetics and pharmacodynamics of various drugs.
Synthesemethoden
5-MFC can be synthesized from a variety of starting materials, such as morpholine, phenoxyacetic acid, and furan-2-carboxylic acid. The synthesis involves a multi-step process, beginning with the formation of the morpholine and phenoxyacetic acid precursors. The morpholine and phenoxyacetic acid are then reacted with furan-2-carboxylic acid to form the desired 5-MFC.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-12-16-19(22-8-10-23-11-9-22)26-18(21-16)17-7-6-15(25-17)13-24-14-4-2-1-3-5-14/h1-7H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCICIUULEIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)


![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523504.png)